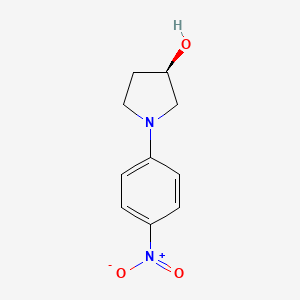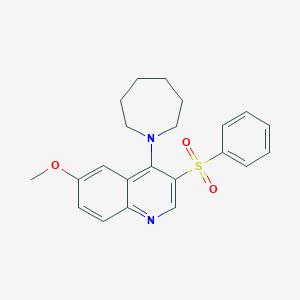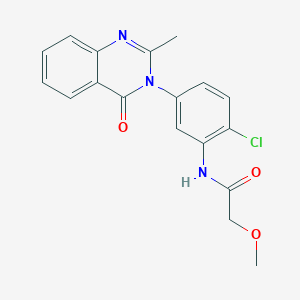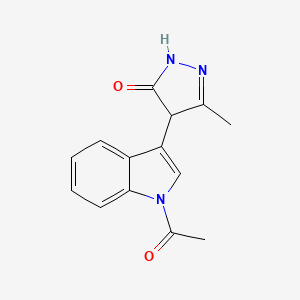
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitro-4-(pyridin-3-ylmethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitro-4-(pyridin-3-ylmethylamino)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N6O5S and its molecular weight is 494.53. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitro-4-(pyridin-3-ylmethylamino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitro-4-(pyridin-3-ylmethylamino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Characterization and Enzyme Inhibition
The synthesis and biochemical evaluation of related sulfonamide compounds have demonstrated their high affinity as inhibitors for specific enzymes. For example, certain benzenesulfonamides have been identified as potent inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in the context of neurological diseases and disorders (S. Röver et al., 1997). Such studies highlight the potential of these compounds in therapeutic applications, including the treatment of diseases associated with the dysregulation of this pathway.
Synthesis and Structural Analysis
The synthesis of sulfonamide derivatives and their structural elucidation is a critical area of research, providing insights into the design and optimization of new compounds with desired biological activities. Research on the synthesis of various sulfonamide derivatives, including the application of different synthesis methodologies and the analysis of their molecular structures, has been reported (J. Sączewski, 2013; Gülen Atiye Öncül et al., 2021). These studies contribute to the fundamental understanding of the chemical and physical properties of sulfonamide compounds, paving the way for the development of novel drugs and materials.
Photophysical and Photochemical Properties
The investigation of photophysical and photochemical properties of sulfonamide derivatives, especially those related to zinc(II) phthalocyanine compounds, has shown significant promise for applications in photodynamic therapy (PDT) (Gülen Atiye Öncül et al., 2022). These studies explore the potential of such compounds as photosensitizers in PDT, a minimally invasive therapeutic approach for cancer treatment. The ability of these compounds to generate singlet oxygen upon irradiation makes them suitable candidates for targeting cancer cells, offering a pathway to develop more effective and less toxic treatments.
Antimicrobial Activity
Research on the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide showcases its potential in addressing antibiotic resistance (A.O. Ijuomah et al., 2022). The synthesized compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for the development of new antimicrobial agents. Such studies are crucial in the ongoing battle against multidrug-resistant bacterial strains.
Mechanism of Action
Mode of Action
It has been synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitro-4-(pyridin-3-ylmethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S/c1-16-22(23(30)28(27(16)2)18-8-4-3-5-9-18)26-35(33,34)19-10-11-20(21(13-19)29(31)32)25-15-17-7-6-12-24-14-17/h3-14,25-26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPVJNGVDUBKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)

![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)
![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)
![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)
